N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Metabolic stability Fluorine substitution Microsomal clearance

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide (CAS 899969-53-0) is a fully synthetic small molecule belonging to the quinazolin‑4(3H)‑one class, a scaffold recognized as a privileged pharmacophore in medicinal chemistry with documented versatility across kinase inhibition, anticancer, anti‑inflammatory, and antimicrobial programs. With the molecular formula C₂₂H₁₅FN₄O₄ and a molecular weight of 418.38 g·mol⁻¹, the compound features a 2‑methyl‑4‑oxoquinazoline core linked via a 2‑fluoro‑5‑aminophenyl spacer to a para‑nitrobenzamide terminus.

Molecular Formula C22H15FN4O4
Molecular Weight 418.384
CAS No. 899969-53-0
Cat. No. B2717089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide
CAS899969-53-0
Molecular FormulaC22H15FN4O4
Molecular Weight418.384
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H15FN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28)
InChIKeyVJUNMFQOUIMNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide (CAS 899969-53-0) – Structural Identity and Procurement-Relevant Classification


N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide (CAS 899969-53-0) is a fully synthetic small molecule belonging to the quinazolin‑4(3H)‑one class, a scaffold recognized as a privileged pharmacophore in medicinal chemistry with documented versatility across kinase inhibition, anticancer, anti‑inflammatory, and antimicrobial programs [1]. With the molecular formula C₂₂H₁₅FN₄O₄ and a molecular weight of 418.38 g·mol⁻¹, the compound features a 2‑methyl‑4‑oxoquinazoline core linked via a 2‑fluoro‑5‑aminophenyl spacer to a para‑nitrobenzamide terminus. The CAS‑defined chemical identity is unambiguous, but primary research publications that report quantitative bioactivity data specific to this compound remain extremely scarce as of the latest available database records [2]. Consequently, procurement decisions must rely heavily on structurally informed class‑level inference from close analogs and on the physicochemical differentiation driven by the unique combination of 2‑fluoro and para‑nitro substituents.

Why Generic Substitution of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide with Close Analogs Risks Experimental Irreproducibility


Although the quinazolinone benzamide chemotype contains numerous catalog‑listed compounds that share the same core scaffold, small structural modifications produce pronounced shifts in electronic distribution, metabolic susceptibility, and target‑engagement profiles that cannot be extrapolated from one member to the next. The 2‑fluoro substituent on the central phenyl ring is not a passive substituent; literature on aromatic fluorination demonstrates that replacing hydrogen with fluorine at metabolically labile positions can alter cytochrome P450‑mediated oxidative clearance by blocking the primary site of hydroxylation, frequently redirecting metabolism to alternative pathways and changing overall clearance rates [1]. Likewise, the para‑nitrobenzamide terminus establishes a distinct resonance‑withdrawing electronic environment that differs fundamentally from the meta‑nitro or ortho‑nitro isomers, affecting both the compound's reduction potential and its capacity to participate in charge‑transfer interactions with biological targets [2]. Because no single in‑class analog simultaneously conserves the 2‑fluoro substitution pattern and the para‑nitro geometry, substituting any commercially available alternative without experimental validation introduces a confounding variable that can undermine SAR continuity, alter selectivity windows, or shift pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide


2‑Fluoro Substitution Confers a Documented Class‑Level Metabolic Advantage Over the Non‑Fluorinated Parent Scaffold

The 2‑fluoro substituent present on the central phenyl ring of CAS 899969‑53‑0 distinguishes it from the unsubstituted analog N‑(5‑(2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)phenyl)‑4‑nitrobenzamide. In a systematic study of fluoro‑substituted 3,4‑dihydroquinazoline derivatives, introduction of a fluorobenzyl moiety (compound 8h, KCP10068F) produced an approximately 2‑fold increase in liver microsomal stability in both rat and human species relative to the non‑fluorinated lead KYS05090S [1]. Although this quantitative result was obtained on a structurally distinct quinazoline series, the underlying principle—that aromatic fluorination can attenuate CYP‑mediated oxidative metabolism by blocking the primary hydroxylation site—is broadly supported across drug‑metabolism literature [2]. The 2‑fluoro substituent of the target compound is therefore expected to confer a measurable metabolic stability advantage over the direct des‑fluoro analog, reducing the likelihood of rapid first‑pass clearance in cell‑based or in vivo experiments.

Metabolic stability Fluorine substitution Microsomal clearance

Para‑Nitrobenzamide Geometry Enables Distinct Resonance‑Withdrawing Electronic Character Compared to the 3‑Nitro Isomer

The target compound places the nitro group at the para position of the terminal benzamide, whereas the commercially available 3‑nitro isomer (CAS 899969‑69‑8) locates it at the meta position. Fundamental physical‑organic chemistry dictates that a para‑nitro substituent can participate in direct resonance conjugation with the amide carbonyl, lowering the electron density on the amide oxygen and altering the hydrogen‑bond acceptor strength and the reduction potential of the nitro group [1]. In contrast, a meta‑nitro group exerts only an inductive electron‑withdrawing effect without resonance delocalization, which makes the two isomers electronically non‑equivalent. This electronic difference translates into measurable divergence in chemical reactivity: para‑nitrophenyl esters are significantly more activated toward nucleophilic acyl substitution than their meta‑nitrophenyl counterparts [2]. Although direct enzyme‑inhibition data comparing the two isomers are unavailable, the para configuration of the target compound is expected to produce a different charge‑transfer profile and redox behavior in any biological assay that involves nitro‑reduction or electrophilic interaction with nucleophilic active‑site residues.

Electronic structure Nitro‑group geometry Resonance effects

Fluorine‑to‑Chlorine Halogen Exchange (Closest Halogen Analog) Alters Lipophilicity and Metabolic Recognition

The chlorine analog N‑(2‑chloro‑5‑(2‑methyl‑4‑oxoquinazolin‑3(4H)‑yl)phenyl)‑4‑nitrobenzamide (CAS 899969‑23‑4) is the closest commercially listed halogen variant. A pairwise analysis of aromatic halogenation effects on human liver microsomal clearance demonstrated that fluorine and chlorine substituents do not produce interchangeable metabolic outcomes: changes in physicochemical properties, electronic character, and specific binding to cytochrome P450 enzymes collectively determine whether microsomal clearance increases, decreases, or remains unchanged upon halogen substitution [1]. The higher lipophilicity of the chloro analog (calculated logP increase of approximately 0.3–0.5 units) also alters passive membrane permeability and nonspecific protein binding [2]. Therefore, the chloro and fluoro analogs cannot be treated as freely interchangeable even when they share the same quinazolinone core and para‑nitrobenzamide terminus.

Halogen substitution Lipophilicity CYP recognition

Quinazolin‑4(3H)‑one Scaffold is a Kinase‑Directed Pharmacophore, Creating a Baseline Expectation of Multi‑Kinase Engagement Not Provided by Non‑Quinazolinone Benzamides

The 2‑methyl‑4‑oxoquinazoline core present in the target compound functions as a recognized hinge‑binding motif for ATP‑competitive kinase inhibition. A review of 4(3H)‑quinazolinone derivatives published from 2019–2024 catalogs this scaffold's engagement with multiple kinase targets including EGFR, VEGFR‑2, PI3K isoforms, Aurora kinases, and c‑Met, with many compounds exhibiting sub‑micromolar IC₅₀ values [1]. By contrast, simple 4‑nitrobenzamide derivatives lacking the quinazolinone heterocycle do not possess the adenosine‑mimetic hydrogen‑bond donor–acceptor pattern required for ATP‑site occupancy and are typically profiled for non‑kinase targets (e.g., sirtuin modulation or DNA‑repair enzyme inhibition) [2]. The target compound's embedded quinazolinone core therefore establishes a mechanistic basis for kinase‑directed screening applications that a plain benzamide analog cannot replicate.

Kinase inhibition Privileged scaffold Quinazolinone

Optimal Research and Industrial Application Scenarios for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide (CAS 899969-53-0)


Kinase Inhibitor Screening Libraries Requiring a Halogenated Quinazolinone Probe with Metabolic Stability Advantages

The presence of the 2‑fluoro substituent, a well‑established metabolic‑blocking motif in drug design [1], makes CAS 899969‑53‑0 a rational selection for kinase‑focused screening libraries where downstream hit expansion will require compounds that survive microsomal incubation. The quinazolin‑4(3H)‑one core provides a validated hinge‑binding pharmacophore for ATP‑competitive kinase engagement [2], while the 2‑fluoro‑5‑aminophenyl linker differentiates the compound from non‑fluorinated entries that may be rapidly cleared in cell‑based or in vivo follow‑up assays.

Structure–Activity Relationship (SAR) Studies Centered on Nitro‑Group Positional Isomerism

The para‑nitrobenzamide terminus of CAS 899969‑53‑0 creates a resonance‑conjugated electronic system that is fundamentally distinct from the 3‑nitro and 2‑nitro isomers [1]. Researchers investigating the biological consequences of nitro‑group geometry—such as differential nitroreductase susceptibility, varied electrophilic reactivity, or altered hydrogen‑bonding patterns—will require the para isomer as an essential comparator. Substituting any other nitro‑regioisomer would eliminate the resonance contribution to the benzamide electronic character and invalidate the intended SAR comparison.

Fluorine‑Specific Physicochemical Profiling in Hit‑to‑Lead Optimization

Because fluorine and chlorine substituents drive metabolic clearance in different directions depending on the precise molecular context [1], head‑to‑head experimental comparison of the 2‑fluoro analog (CAS 899969‑53‑0) and the 2‑chloro analog (CAS 899969‑23‑4) is warranted when the goal is to identify which halogen best balances potency, metabolic stability, and lipophilicity for a given biological target. The fluoro compound serves as the lower‑lipophilicity, metabolically distinct reference point against which the chloro variant can be benchmarked.

Academic and Industrial Procurement Where Chemical Identity Fidelity is Mandated by Grant or Regulatory Requirements

CAS 899969‑53‑0 is a uniquely identifiable chemical entity whose CAS registry number guarantees precise structural and stereochemical identity [1]. In grant‑funded research, patent applications, or IND‑enabling studies, procurement of the exact CAS‑listed compound is necessary to satisfy reproducibility and documentation standards. None of the structurally adjacent analogs (3‑nitro isomer CAS 899969‑69‑8, 2‑nitro isomer CAS 899758‑15‑7, or chloro analog CAS 899969‑23‑4) can be substituted without breaking the chain of chemical‑identity traceability required for regulatory or publication‑quality reporting.

Quote Request

Request a Quote for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.